molecular formula C19H11F3N2OS B2746135 N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-66-7

N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2746135
CAS RN: 330189-66-7
M. Wt: 372.37
InChI Key: AXYORSCESCYMIT-UHFFFAOYSA-N
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Description

“N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a naphtho[2,1-d]thiazol-2-yl group and a trifluoromethyl group attached to a benzamide core .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, naphtho[2,1-d]oxazoles can be synthesized from readily available naphthols and amines using TEMPO as the oxygen source . Additionally, 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles can be synthesized from N-substituted arylamines and elemental sulfur under metal-free conditions .

Scientific Research Applications

Semiconducting Polymers and Organic Electronics

A study by Nakano et al. (2015) focused on naphthodithiophene diimides (NDTI) -based semiconducting polymers, which are related to the structural family of N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide . These polymers demonstrated significant potential in organic electronics due to their ambipolar to unipolar n-type characteristics, making them suitable for use in field-effect transistors (FETs). The study highlights the influence of comonomer units on the electronic properties and stability of these polymers, contributing to advancements in the field of semiconducting materials (Nakano, Osaka, & Takimiya, 2015).

Anticancer Research

Research by Salahuddin et al. (2014) explored the synthesis and evaluation of compounds structurally related to This compound for anticancer activities. The study synthesized benzimidazole derivatives incorporating naphthylmethyl and oxymethyl groups, which were tested for their in vitro anticancer efficacy. Some compounds showed moderate activity against breast cancer cell lines, indicating potential therapeutic applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Fluorescent Materials for Sensing

Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from compounds structurally related to This compound . These compounds displayed significant fluorescence in the blue and green regions, suggesting their applicability in sensing technologies and organic light-emitting diodes (OLEDs) (Padalkar, Lanke, Chemate, & Sekar, 2015).

Synthesis of Thiazole Derivatives

Zhu et al. (2017) reported a metal-free method for synthesizing 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles , demonstrating an environmentally friendly approach to producing these compounds. This synthesis involves a double C-S bond formation through C-H bond functionalization, highlighting an atom-economic process relevant to the development of pharmaceuticals and materials science (Zhu, Yang, Xiao, Song, Liang, & Deng, 2017).

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-15-9-8-11-4-1-2-7-14(11)16(15)26-18/h1-10H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYORSCESCYMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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